molecular formula C15H18N2O2 B2477925 N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-63-9

N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2477925
CAS RN: 852368-63-9
M. Wt: 258.321
InChI Key: PXOTXYYLUFFKEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is not directly available in the retrieved sources .


Chemical Reactions Analysis

The specific chemical reactions involving “N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” are not mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” are not provided in the retrieved sources .

Scientific Research Applications

CB2 Ligand Potential

N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is explored in research for its potential as a ligand for cannabinoid receptor type 2 (CB2). Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, finding that a fluorinated derivative exhibited potent and selective CB2 ligand properties with significant affinity (Ki = 6.2 nM) (Moldovan et al., 2017).

Antiallergic Properties

Research has shown that compounds related to N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibit antiallergic properties. A study by Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides, identifying specific compounds that showed potent antiallergic effects, significantly more so than standard antihistamines (Menciu et al., 1999).

Antibacterial and Antifungal Agents

These compounds have been evaluated for their antimicrobial properties. Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, finding some with promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Antioxidant Activity

Compounds in this class have also been evaluated for their antioxidant properties. Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, demonstrating considerable antioxidant activity in various assays (Gopi & Dhanaraju, 2020).

Antiplasmodial Properties

Mphahlele et al. (2017) prepared novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, evaluating them for potential in vitro antiplasmodial properties. Initial results indicated biological activity against Plasmodium falciparum, with molecular docking suggesting a mechanism of action (Mphahlele et al., 2017).

Mechanism of Action

While the mechanism of action for “N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is not directly stated, similar compounds have shown to inhibit tubulin polymerization .

Safety and Hazards

The safety and hazards associated with “N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” are not mentioned in the retrieved sources .

Future Directions

The future directions for research on “N-isobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” are not directly stated in the retrieved sources .

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9(2)8-16-15(19)14(18)13-10(3)17-12-7-5-4-6-11(12)13/h4-7,9,17H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOTXYYLUFFKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide

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